molecular formula C9H15NO4S3 B3930698 Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate

Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate

Cat. No.: B3930698
M. Wt: 297.4 g/mol
InChI Key: JKVCVLAWPOFERI-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate is a complex organic compound with a unique structure that includes a dioxothiolan ring, a methylamino group, and a thioxomethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxothiolan ring: This can be achieved through the reaction of a suitable thiol with an oxidizing agent under controlled conditions.

    Introduction of the methylamino group: This step involves the reaction of the dioxothiolan intermediate with a methylamine source.

    Addition of the thioxomethylthio group: This final step involves the reaction of the intermediate with a thioxomethylthio reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,1-dioxothiolan-3-yl)acetate: A related compound with a similar dioxothiolan ring structure.

    Methyl 2-(1,1-dioxotetrahydrothiophen-3-yl)acetate: Another related compound with a tetrahydrothiophen ring.

Uniqueness

Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamothioyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S3/c1-10(7-3-4-17(12,13)6-7)9(15)16-5-8(11)14-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVCVLAWPOFERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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